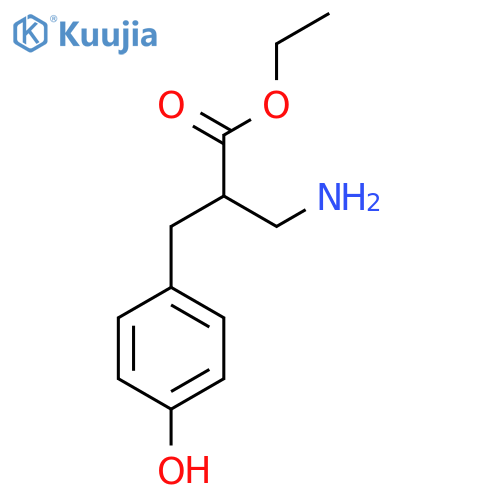

Cas no 1038361-47-5 (ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate)

1038361-47-5 structure

商品名:ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate

ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate

- ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate

- 1038361-47-5

- EN300-10167954

-

- インチ: 1S/C12H17NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-6,10,14H,2,7-8,13H2,1H3

- InChIKey: AQBNBJXNAHYOFP-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C(CN)CC1C=CC(=CC=1)O)=O

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 72.6Ų

ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10167954-1.0g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 1g |

$928.0 | 2023-05-25 | ||

| Enamine | EN300-10167954-0.5g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 0.5g |

$933.0 | 2023-10-28 | |

| Enamine | EN300-10167954-5.0g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 5g |

$2692.0 | 2023-05-25 | ||

| Enamine | EN300-10167954-0.05g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 0.05g |

$816.0 | 2023-10-28 | |

| Enamine | EN300-10167954-10.0g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 10g |

$3992.0 | 2023-05-25 | ||

| Enamine | EN300-10167954-0.25g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 0.25g |

$893.0 | 2023-10-28 | |

| Enamine | EN300-10167954-1g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 1g |

$971.0 | 2023-10-28 | |

| Enamine | EN300-10167954-5g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 5g |

$2816.0 | 2023-10-28 | |

| Enamine | EN300-10167954-10g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 10g |

$4176.0 | 2023-10-28 | |

| Enamine | EN300-10167954-2.5g |

ethyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate |

1038361-47-5 | 95% | 2.5g |

$1903.0 | 2023-10-28 |

ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1038361-47-5 (ethyl 3-amino-2-(4-hydroxyphenyl)methylpropanoate) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬